molecular formula C20H32O8 B3119886 ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate CAS No. 25640-14-6

ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate

Cat. No.: B3119886
CAS No.: 25640-14-6
M. Wt: 400.5 g/mol
InChI Key: VDQFIWBNEPGGHL-UHFFFAOYSA-N
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Description

Ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate is a compound that combines three distinct chemical entities: ethane-1,2-diol, [4-(hydroxymethyl)cyclohexyl]methanol, and methyl 4-acetyloxybenzoate. Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Ethane-1,2-diol: This compound, also known as ethylene glycol, is typically produced through the hydration of ethylene oxide. The reaction involves ethylene oxide and water, catalyzed by either acid or base, to yield ethane-1,2-diol.

    [4-(Hydroxymethyl)cyclohexyl]methanol:

    Methyl 4-acetyloxybenzoate: This ester is typically synthesized through the esterification of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

    Ethane-1,2-diol: Industrially, ethane-1,2-diol is produced by the hydration of ethylene oxide, which is derived from ethylene. The process is highly efficient and widely used in the production of antifreeze and polyester fibers.

    [4-(Hydroxymethyl)cyclohexyl]methanol: The industrial production involves the catalytic hydrogenation of dimethyl terephthalate using a copper chromite catalyst.

    Methyl 4-acetyloxybenzoate: Industrial production typically involves the esterification of 4-hydroxybenzoic acid with acetic anhydride, followed by purification processes to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethane-1,2-diol can be oxidized to produce glycolic acid or oxalic acid, depending on the reaction conditions.

    Reduction: [4-(Hydroxymethyl)cyclohexyl]methanol can undergo reduction reactions to form cyclohexane derivatives.

    Substitution: Methyl 4-acetyloxybenzoate can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation of Ethane-1,2-diol: Glycolic acid, oxalic acid.

    Reduction of [4-(Hydroxymethyl)cyclohexyl]methanol: Cyclohexane derivatives.

    Substitution of Methyl 4-acetyloxybenzoate: Various substituted benzoates.

Scientific Research Applications

Ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2-diol: Similar to ethane-1,2-diol but with an additional carbon atom.

    Cyclohexane-1,4-diol: Similar to [4-(hydroxymethyl)cyclohexyl]methanol but with hydroxyl groups directly attached to the cyclohexane ring.

    Methyl 4-hydroxybenzoate: Similar to methyl 4-acetyloxybenzoate but without the acetoxy group.

Uniqueness

Ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate is unique due to the combination of its three components, each contributing distinct properties that make the compound versatile for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4.C8H16O2.C2H6O2/c1-7(11)14-9-5-3-8(4-6-9)10(12)13-2;9-5-7-1-2-8(6-10)4-3-7;3-1-2-4/h3-6H,1-2H3;7-10H,1-6H2;3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQFIWBNEPGGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)OC.C1CC(CCC1CO)CO.C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25640-14-6
Record name 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-cyclohexanedimethanol and 1,2-ethanediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-cyclohexanedimethanol and 1,2-ethanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.084
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate
Reactant of Route 2
ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate
Reactant of Route 3
ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate
Reactant of Route 4
ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate
Reactant of Route 5
ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate
Reactant of Route 6
ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate

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